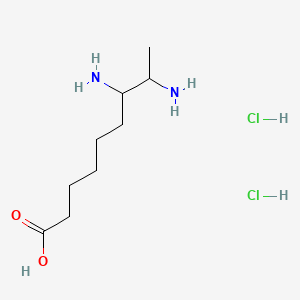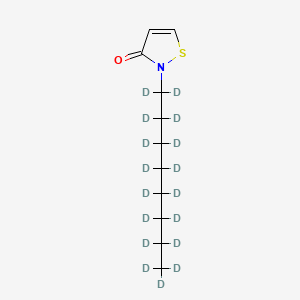![molecular formula C28H24Cl2O7 B562988 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one CAS No. 866022-28-8](/img/structure/B562988.png)
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is a selective inhibitor of Type II fatty acid synthesis (FASII). It has shown significant antibacterial activity against both Staphylococcus aureus and Escherichia coli . This compound is also known to inhibit agonist binding to Liver X receptors (LXR), which regulate the expression of the ABCA1 gene, mediating cholesterol efflux from cells .
Méthodes De Préparation
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is typically synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route often includes the use of chlorinated aromatic compounds and various catalysts to facilitate the formation of the desired structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) and various acids and bases . Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its antibacterial properties and its ability to inhibit fatty acid synthesis in bacteria.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents.
Mécanisme D'action
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one exerts its effects by inhibiting Type II fatty acid synthesis (FASII) in bacteria, which is essential for bacterial cell viability . It also inhibits agonist binding to Liver X receptors (LXR), which regulate the expression of the ABCA1 gene, mediating cholesterol efflux from cells . This dual mechanism of action makes it a promising candidate for the development of new antibiotics and cholesterol-lowering agents .
Comparaison Avec Des Composés Similaires
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is unique in its dual mechanism of action, targeting both bacterial fatty acid synthesis and cholesterol metabolism. Similar compounds include:
Anthrabenzoxocinone: Another inhibitor of Type II fatty acid synthesis with similar antibacterial properties.
Zunyimycins: Chloroanthrabenzoxocinones with antibacterial activity against methicillin-resistant Staphylococcus aureus and Enterococci.
These compounds share structural similarities with this compound but differ in their specific molecular targets and pathways .
Propriétés
IUPAC Name |
19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPSZYNJYJMHNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722781 |
Source


|
| Record name | 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866022-28-8 |
Source


|
| Record name | 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does bischloroanthrabenzoxocinone interact with its target and what are the downstream effects?
A1: Bischloroanthrabenzoxocinone (BABX) targets the bacterial type II fatty acid synthesis (FASII) pathway . While the exact mechanism of action within the FASII pathway is not fully elucidated in the provided research, its inhibitory effect on this pathway ultimately disrupts bacterial cell viability. This disruption makes BABX a promising candidate for the development of novel antibiotics .
Q2: What is the impact of bischloroanthrabenzoxocinone on different bacterial species?
A2: Research indicates that bischloroanthrabenzoxocinone demonstrates varying degrees of effectiveness against different bacterial species. For instance, it exhibits good antibacterial activity against Staphylococcus aureus and permeable Escherichia coli strains, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 0.4 μg/mL . This difference in efficacy highlights the importance of further investigating its activity spectrum against a broader range of bacterial pathogens.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)








![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

